molecular formula C12H11ClN2O2 B14776875 Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

Cat. No.: B14776875
M. Wt: 250.68 g/mol
InChI Key: TZCPEADKUGGIIA-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate is a heterocyclic organic compound featuring a 1,6-naphthyridine core substituted with a chlorine atom at position 7 and an ethyl acetate ester moiety at position 2. The 1,6-naphthyridine scaffold is a bicyclic aromatic system with two fused pyridine-like rings, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the versatility of naphthyridine derivatives in biological targeting and optoelectronic applications.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)5-9-4-3-8-7-14-11(13)6-10(8)15-9/h3-4,6-7H,2,5H2,1H3

InChI Key

TZCPEADKUGGIIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate typically involves the reaction of 7-chloro-1,6-naphthyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents/Functional Groups Key Attributes Synthesis Insights Reference
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate 1,6-Naphthyridine 7-Cl, ethyl acetate at C2 Electrophilic Cl; ester for derivatization Not explicitly described -
Thienopyridine derivatives (6a,b) Thienopyridine 4-Cl, sulfanyl acetamide Antiarrhythmic activity Reflux with NaOAc/ethanol
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-Cl, ethyl acetate, phenyl groups Potential kinase inhibition (in-silico) Adapted from literature methods

Key Observations:

Core Heterocycle Differences: The 1,6-naphthyridine core in the target compound contrasts with the imidazole () and thienopyridine () cores in analogs. Thienopyridines, with a sulfur atom, may offer distinct electronic properties relevant to redox activity .

Substituent Effects: The 7-chloro group in the target compound aligns with 4-chloro substituents in imidazole and thienopyridine analogs. Chlorine’s electron-withdrawing nature modulates reactivity and bioavailability; positional differences (e.g., 7 vs. 4) could influence molecular interactions . Ethyl acetate esters are common in all compounds, suggesting shared synthetic strategies (e.g., nucleophilic substitution or esterification).

The absence of explicit synthesis details for this compound limits direct comparison, but analogous esterification or cyclization steps may be inferred .

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